2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile
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Overview
Description
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile is a complex organic compound with a molecular formula of C16H12N4O2 and a molecular weight of 292.29 g/mol . This compound is characterized by the presence of a chromene ring system, which is a significant structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with malononitrile in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
2-amino-1-(1-aza-2-(4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile: This compound lacks the dimethyl groups on the chromene ring, which may affect its biological activity and chemical reactivity.
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1-carbonitrile: This compound has one less cyano group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, such as the presence of both amino and cyano groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(Z)-2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C16H12N4O2/c1-9-3-10(2)15-14(4-9)22-8-11(16(15)21)7-20-13(6-18)12(19)5-17/h3-4,7-8H,19H2,1-2H3/b13-12-,20-7? |
InChI Key |
PVXMWMAARJXAHS-CYGUUUOSSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=N/C(=C(/C#N)\N)/C#N)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=NC(=C(C#N)N)C#N)C |
Origin of Product |
United States |
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